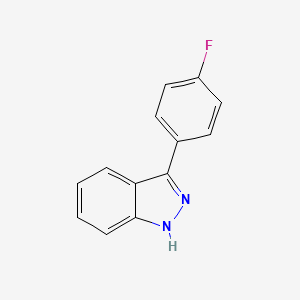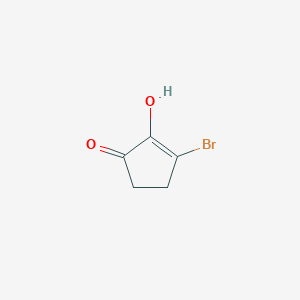
2,3,4,5-Tetramethoxybenzaldehyde
Vue d'ensemble
Description
2,3,4,5-Tetramethoxybenzaldehyde is a chemical compound with the molecular formula C11H14O5 . It is an analog of resveratrol and is an anti-cancer agent .
Molecular Structure Analysis
The molecular structure of 2,3,4,5-Tetramethoxybenzaldehyde consists of a benzene ring with four methoxy groups (-OCH3) and one aldehyde group (-CHO) attached .Applications De Recherche Scientifique
Chemical Reactions and Synthesis
Cleavage of Aldehyde C-H Bond : 2-Hydroxybenzaldehydes can react with alkynes, alkenes, or allenes, leading to the cleavage of the aldehyde C–H bond. This reaction is facilitated using a rhodium-based catalyst system, producing 2-alkenoylphenols with good to excellent yields. The regioselectivity of this reaction is influenced by the substituents of acetylene, where an oxygen function on the propargylic position exhibits a considerable directing effect (Kokubo et al., 1999).
Regioselective Reductive Electrophilic Substitution : Derivatives of 3,4,5-trimethoxybenzaldehyde exhibit specific behavior under conditions of electron transfer from alkali metals in aprotic solvents. The 4-methoxy group can be regioselectively removed, allowing its substitution with a variety of electrophiles, dependent on the protecting group, metal, and solvent used (Azzena et al., 1992).
Linkers for Solid Phase Organic Synthesis : Benzaldehyde derivatives like 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde have been investigated as linkers for solid phase organic synthesis. These aldehydes, when attached to resins, undergo reductive amination to form benzylic secondary amines, which can be further converted to various derivatives (Swayze, 1997).
Synthesis of Liquid Crystalline and Fire Retardant Molecules : Hydroxybenzaldehyde derivatives have been used in the synthesis of liquid crystalline and fire retardant molecules. Reactions involving hexachlorocyclotriphosphazene and various substituted benzoic acid intermediates lead to the formation of compounds with improved fire retardant properties (Jamain et al., 2020).
Electrocatalysis of NADH Oxidation : Electropolymerized films of dihydroxybenzaldehydes, including 3,4-hydroxybenzaldehyde, demonstrate electrocatalytic activity in the oxidation of NADH. This process involves the formation of redoxactive films with a quinone moiety, exhibiting a Nernstian dependence on pH (Pariente et al., 1994).
Safety and Hazards
Propriétés
IUPAC Name |
2,3,4,5-tetramethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-13-8-5-7(6-12)9(14-2)11(16-4)10(8)15-3/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJGEUFORIIASL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C=O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] acetate](/img/structure/B2400326.png)
![N-[1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2400327.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B2400328.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N,N-diisopropylacetamide](/img/structure/B2400331.png)

![5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methoxybenzamide](/img/structure/B2400335.png)

![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2400337.png)
![(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B2400339.png)


![1-(piperidin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2400345.png)
![1-[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2400346.png)
![2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2400347.png)